N-Desethylatevirdine

説明

N-Desethylatevirdine is a postulated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine. The compound likely arises from the N-deethylation of Delavirdine, a common metabolic modification observed in xenobiotics. Such metabolites are critical for understanding drug clearance, toxicity, and efficacy. For example, 6’-Hydroxy N-Desisopropyl Delavirdine, another Delavirdine metabolite documented in , undergoes desisopropylation and hydroxylation, highlighting the diversity of metabolic pathways for this parent drug .

特性

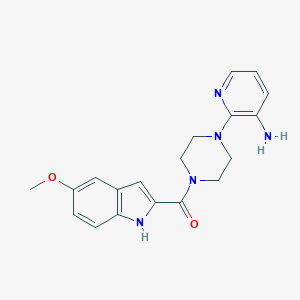

IUPAC Name |

[4-(3-aminopyridin-2-yl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-26-14-4-5-16-13(11-14)12-17(22-16)19(25)24-9-7-23(8-10-24)18-15(20)3-2-6-21-18/h2-6,11-12,22H,7-10,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZONHYLJPPDDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166869 | |

| Record name | N-Desethylatevirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160360-41-8 | |

| Record name | N-Desethylatevirdine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160360418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desethylatevirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

6’-Hydroxy N-Desisopropyl Delavirdine

Structural and Chemical Properties :

- Molecular Formula : C₁₉H₂₂N₆O₄S

- Molecular Weight : 430.48 g/mol

- Modifications : Desisopropylation (removal of an isopropyl group) and hydroxylation at the 6’ position.

Functional Relevance: Unlike N-Desethylatevirdine, which involves N-deethylation, this metabolite demonstrates how minor structural changes (e.g., hydroxylation) can alter pharmacokinetic properties such as solubility and half-life. Both metabolites, however, underscore the importance of hepatic cytochrome P450 enzymes in Delavirdine metabolism .

N-Desethyl Isotonitazene

Structural and Chemical Properties :

- Parent Drug : Isotonitazene (a synthetic opioid).

- Analytical Methods: Identified using GC-MS and LC-QTOF-MS, as noted in . These techniques enable precise differentiation between parent drugs and metabolites based on mass fragmentation patterns.

Functional Relevance :

Although N-Desethyl Isotonitazene and N-Desethylatevirdine share the N-deethylation modification, their parent drugs belong to distinct therapeutic classes (opioid vs. antiviral). This divergence results in differing toxicological profiles and regulatory considerations. For instance, N-Desethyl Isotonitazene’s identification in forensic toxicology () contrasts with N-Desethylatevirdine’s role in antiviral therapy monitoring .

Comparative Data Table

| Compound | Parent Drug | Metabolic Modification | Molecular Formula | Molecular Weight (g/mol) | Key Analytical Methods |

|---|---|---|---|---|---|

| N-Desethylatevirdine* | Delavirdine | N-Deethylation | (Inferred) | (Inferred) | LC-MS, GC-MS (hypothesized) |

| 6’-Hydroxy N-Desisopropyl Delavirdine | Delavirdine | Desisopropylation + Hydroxylation | C₁₉H₂₂N₆O₄S | 430.48 | LC-MS, NMR (typical) |

| N-Desethyl Isotonitazene | Isotonitazene | N-Deethylation | Not provided | Not provided | GC-MS, LC-QTOF-MS |

*Structural details for N-Desethylatevirdine are extrapolated from naming conventions and metabolic pathways.

Research Findings and Implications

- Analytical Challenges : Both N-Desethyl Isotonitazene and Delavirdine metabolites require advanced mass spectrometry for unambiguous identification, as emphasized in and . For instance, LC-QTOF-MS provides high-resolution data critical for differentiating isomers and low-abundance metabolites .

- In contrast, N-Desethyl Isotonitazene’s role in opioid overdose cases highlights the forensic relevance of metabolite analysis .

- Contradictions and Gaps : Direct structural data for N-Desethylatevirdine are absent in the evidence, necessitating caution in extrapolating properties from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。